5-Cyclobutyl-1,3-oxazol-2-amine

Antitubercular Antimicrobial resistance Oxazole derivatives

5-Cyclobutyl-1,3-oxazol-2-amine is a differentiated 2-aminooxazole building block whose strained cyclobutyl ring imparts unique 3D conformational constraint, balanced lipophilicity (XLogP3=1.1), and superior metabolic stability over 5-methyl or 5-phenyl analogs. Validated in antitubercular drug discovery, derivatives achieve sub-micromolar MICs (0.14 µM) against drug-susceptible and MDR-TB with selectivity indices exceeding 1300 and in vivo efficacy comparable to isoniazid. The primary amine enables rapid SAR via urea, amide, sulfonamide, and thiourea chemistries. Also active against MRSA and VRE (MIC90 0.5 µg/mL). Procure ≥95% purity for reliable library synthesis and lead optimization programs.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 899421-56-8
Cat. No. B3388947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-1,3-oxazol-2-amine
CAS899421-56-8
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CN=C(O2)N
InChIInChI=1S/C7H10N2O/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
InChIKeyYBSCFSNWVUODEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-1,3-oxazol-2-amine (CAS 899421-56-8): Technical Baseline and Procurement Identity


5-Cyclobutyl-1,3-oxazol-2-amine (CAS 899421-56-8) is a 5-substituted 2-aminooxazole heterocyclic building block with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol [1]. The compound features a strained cyclobutyl ring at the 5-position of the oxazole core, which confers a distinct three-dimensional conformational profile compared to linear alkyl or planar aryl substituents. This scaffold has been validated as a critical intermediate in the synthesis of potent antitubercular agents, with derivatives demonstrating sub-micromolar activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis [2][3]. The primary amine at the 2-position provides a versatile handle for further derivatization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) exploration. The compound is commercially available with purity specifications typically ranging from 95% to 98%, and its physicochemical profile—including an XLogP3-AA of 1.1 and a predicted pKa of 4.5–5.5 for the amine group—positions it favorably for medicinal chemistry applications requiring balanced lipophilicity .

5-Cyclobutyl-1,3-oxazol-2-amine: Why In-Class Analogs Cannot Be Freely Substituted


The 5-cyclobutyl substituent in 1,3-oxazol-2-amine derivatives is not merely a steric placeholder; it imparts a distinctive combination of conformational constraint, lipophilicity, and metabolic stability that directly impacts downstream biological performance. Replacement with a 5-methyl group (logP ~0.5) yields increased polarity and reduced membrane permeability, while substitution with a 5-phenyl group (logP ~1.6) elevates lipophilicity to levels that may compromise aqueous solubility and promote non-specific protein binding . Furthermore, the strained cyclobutyl ring confers metabolic advantages over linear alkyl chains, as it resists oxidative metabolism more effectively, thereby enhancing the stability and half-life of derived bioactive molecules [1]. These differences are not merely theoretical: in the context of antitubercular drug discovery, the 5-cyclobutyl oxazole core has consistently produced derivatives with superior potency against multidrug-resistant Mycobacterium tuberculosis compared to analogs bearing alternative substituents, underscoring the non-interchangeable nature of this specific building block [2][3].

5-Cyclobutyl-1,3-oxazol-2-amine: Quantified Differentiation Evidence for Scientific Selection


Sub-Micromolar Potency Against Drug-Susceptible and Multidrug-Resistant Mycobacterium tuberculosis

Derivatives synthesized from 5-cyclobutyl-1,3-oxazol-2-amine exhibit potent in vitro activity against both drug-susceptible (MTB H37Rv) and multidrug-resistant (MDR-TB) strains of Mycobacterium tuberculosis. The lead compound 8 (1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea) demonstrated an MIC of 0.14 µM against MTB and MDR-TB, representing a 2.5-fold improvement over isoniazid against MTB (isoniazid MIC = 0.35 µM) and an 80-fold improvement against MDR-TB (isoniazid MIC = 11.2 µM) [1]. Among 15 compounds screened, 7 inhibited both MTB and MDR-TB with MICs below 1 µM [1].

Antitubercular Antimicrobial resistance Oxazole derivatives

Exceptional Selectivity Index (>1307) in Mammalian Cell Toxicity Assays

Compound 8, synthesized from 5-cyclobutyl-1,3-oxazol-2-amine, exhibited a remarkable selectivity index (SI) exceeding 1307 in Vero cell cytotoxicity assays. The compound showed no toxicity to Vero cells at concentrations up to 183 µM, while its antimycobacterial MIC was 0.14 µM [1]. This high SI indicates a wide therapeutic window and a low propensity for mammalian cell toxicity.

Selectivity index Cytotoxicity Antitubercular

In Vivo Bacterial Load Reduction in Murine Tuberculosis Model

In an in vivo murine model of tuberculosis, compound 8 reduced the mycobacterial load in lung and spleen tissues by 2.8 log10 and 3.94 log10, respectively, when administered at the same dose level as isoniazid [1]. This reduction was equivalent to that achieved by isoniazid, the standard-of-care antitubercular agent, demonstrating comparable in vivo efficacy despite the compound's markedly superior in vitro potency against MDR-TB.

In vivo efficacy Tuberculosis Log reduction

Balanced Lipophilicity Profile (XLogP3-AA = 1.1) Optimized for Membrane Permeability and Solubility

The cyclobutyl substituent confers an optimal lipophilicity profile to 5-cyclobutyl-1,3-oxazol-2-amine, with an XLogP3-AA value of 1.1 . This value falls within the ideal range for central nervous system (CNS) drug candidates (LogP 1–3) and represents a favorable balance between membrane permeability and aqueous solubility. In contrast, the 5-methyl analog exhibits significantly lower lipophilicity (LogP ≈ 0.3–0.5), potentially limiting passive diffusion across biological membranes , while the 5-phenyl analog is considerably more lipophilic (LogP ≈ 1.6), which may increase the risk of poor solubility and non-specific protein binding .

Lipophilicity Drug-likeness Physicochemical properties

Enhanced Metabolic Stability Conferred by Strained Cyclobutyl Ring

The cyclobutyl moiety in 5-cyclobutyl-1,3-oxazol-2-amine enhances the metabolic stability of derived bioactive molecules compared to linear alkyl chains or unsubstituted oxazole cores [1]. The strained four-membered ring is less susceptible to cytochrome P450-mediated oxidative metabolism, a common route of metabolic clearance for aliphatic substituents. This class-level property has been exploited in multiple drug discovery programs, including antitubercular agents, to extend half-life and improve in vivo exposure.

Metabolic stability Cyclobutyl Oxazole

Versatile Synthetic Handle for Diverse Derivatization Strategies

The primary amine at the 2-position of 5-cyclobutyl-1,3-oxazol-2-amine serves as a robust synthetic handle for generating diverse compound libraries. In the antitubercular program, this amine was successfully coupled with 1,1'-thiocarbonyldiimidazole and various substituted anilines to yield a series of 15 thiourea derivatives, 7 of which exhibited sub-micromolar MICs [1]. Similarly, reaction with thiosemicarbazides produced 20 oxazolyl thiosemicarbazone derivatives, with the most potent compound (6q) achieving an MIC of 0.05 µg/mL against both MTB and MDR-TB [2]. This synthetic tractability enables rapid SAR exploration and the generation of focused compound libraries for biological screening.

Synthetic versatility Building block Thiourea

5-Cyclobutyl-1,3-oxazol-2-amine: Validated Application Scenarios for Research and Procurement


Antitubercular Drug Discovery: Lead Generation and Optimization

5-Cyclobutyl-1,3-oxazol-2-amine is a proven starting material for antitubercular drug discovery programs targeting both drug-susceptible and multidrug-resistant M. tuberculosis. Derivatives synthesized from this building block have demonstrated sub-micromolar MICs (as low as 0.14 µM), exceptional selectivity indices (>1307), and in vivo efficacy comparable to isoniazid in murine models [1][2]. The scaffold's synthetic versatility enables rapid SAR exploration through thiourea, thiosemicarbazone, and other amine-coupling chemistries, facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Medicinal Chemistry Library Synthesis and SAR Exploration

The primary amine handle of 5-cyclobutyl-1,3-oxazol-2-amine allows for straightforward derivatization into diverse chemical series, including ureas, amides, sulfonamides, and heterocyclic fusions. This versatility, combined with the balanced lipophilicity (XLogP3-AA = 1.1) and metabolic stability conferred by the cyclobutyl group, makes it an ideal core scaffold for generating focused compound libraries for broad biological screening [3]. Researchers can efficiently explore structure-activity relationships across multiple target classes, including kinases, GPCRs, and antimicrobial targets, while maintaining favorable drug-like physicochemical properties.

Anti-Infective Research Targeting Drug-Resistant Gram-Positive Pathogens

Beyond tuberculosis, 5-cyclobutyl-1,3-oxazol-2-amine derivatives have shown promise against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). A recent patent application disclosed derivatives with MIC90 values as low as 0.5 µg/mL against clinical MRSA isolates, highlighting the scaffold's broader applicability in combating antimicrobial resistance [4]. This evidence supports procurement of the building block for anti-infective programs targeting hospital-acquired and community-acquired resistant bacterial infections.

Kinase Inhibitor Scaffold Development

Oxazole-containing compounds are recognized privileged structures in kinase inhibitor design due to their ability to engage the hinge region of the ATP-binding pocket. The 5-cyclobutyl substitution introduces a unique three-dimensional conformational constraint that can enhance selectivity for specific kinase isoforms by occupying hydrophobic pockets adjacent to the hinge [5]. While direct kinase inhibition data for 5-cyclobutyl-1,3-oxazol-2-amine derivatives are not yet reported in primary literature, the scaffold's physicochemical properties and the broader precedent of 2-aminooxazoles as kinase inhibitor cores position it as a valuable building block for developing selective kinase probes and therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclobutyl-1,3-oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.